CID 76518848
Description
CID 76518848 (PubChem Compound Identifier 76518848) is a chemical entity cataloged in the PubChem database. The mass spectrum (Figure 1D in ) suggests a unique fragmentation pattern, which aids in structural elucidation.
Properties
Molecular Formula |
C7H15N2Si |
|---|---|
Molecular Weight |
155.29 g/mol |
InChI |
InChI=1S/C7H15N2Si/c1-8(2)7(5-6-10)9(3)4/h5H,6H2,1-4H3 |
InChI Key |
DFYOVJHHMFVZBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CC[Si])N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE can be synthesized through the reaction of dichloromethylvinylsilane with dimethylamine . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
CH2=CH−Si(CH3)Cl2+2HN(CH3)2→CH2=CH−Si(CH3)(N(CH3)2)2+2HCl
Industrial Production Methods: In industrial settings, the production of BIS(DIMETHYLAMINO)VINYLMETHYLSILANE involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process is carefully monitored to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized silanes with various substituents.
Scientific Research Applications
Chemistry: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.
Biology: In biological research, the compound is used to modify surfaces and create biocompatible materials. It is also utilized in the development of biosensors and diagnostic tools.
Industry: In the industrial sector, BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of electronic components and semiconductors .
Mechanism of Action
The mechanism of action of BIS(DIMETHYLAMINO)VINYLMETHYLSILANE involves its ability to form strong bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the dimethylamino groups enhance its reactivity and solubility. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes. These interactions are crucial in its applications in material science and surface modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize CID 76518848, we compare it with compounds sharing structural motifs, physicochemical properties, or biological activities.
Table 1: Structural and Functional Group Comparison

Key Observations :
- CID 46907796 (Nrf2 inhibitor) shares a benzothiazole core, a common scaffold in medicinal chemistry for targeting oxidative stress pathways . Unlike this compound, its biological role is well-documented.
- CID 10491405 features a trifluoromethyl-oxadiazole group, which enhances metabolic stability and bioavailability compared to this compound’s inferred structure .
- CID 53216313 highlights boronic acid functionality, useful in Suzuki-Miyaura cross-coupling reactions, suggesting divergent synthetic applications compared to this compound .
Table 2: Physicochemical and Pharmacokinetic Properties
Key Observations :
- Lipophilicity : A LogP of ~2.5 (estimated) aligns with CID 10491405 and CID 53216313, indicating moderate membrane permeability .
- CYP Inhibition : Unlike CID 10491405 (CYP1A2 inhibitor), this compound’s interaction with cytochrome P450 enzymes remains uncharacterized .
Analytical Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

